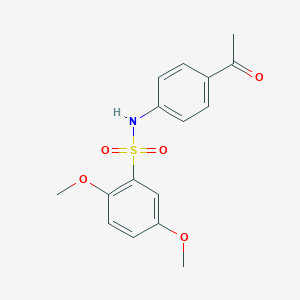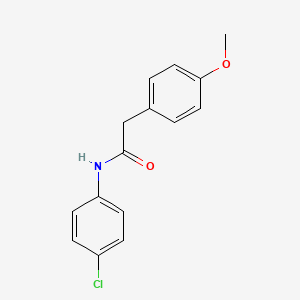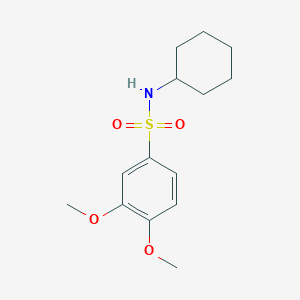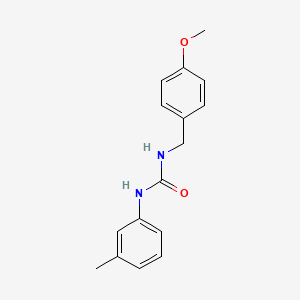
N-(4-acetylphenyl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds closely related to N-(4-acetylphenyl)-2,5-dimethoxybenzenesulfonamide, often involves multi-step processes that can include acylation, nitration, and sulfonation reactions. For instance, a one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide demonstrates the efficiency of certain synthetic approaches, offering excellent yields, short reaction times, and high purity for related compounds. The synthesis typically leverages the reactivity of amine groups with sulfonyl chlorides or similar sulfonating agents, followed by further functionalization to introduce specific substituents like acetyl and methoxy groups (Kobkeatthawin et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including those similar to N-(4-acetylphenyl)-2,5-dimethoxybenzenesulfonamide, is characterized by various weak intermolecular interactions, such as hydrogen bonds, π-π stacking, and halogen interactions. These interactions contribute to the compound's stability and influence its crystalline architecture. Detailed structural analysis through techniques like X-ray crystallography has revealed that the positioning of substituents significantly affects the molecular conformation and, consequently, the overall supramolecular architecture of these compounds (Shakuntala et al., 2017).
Chemical Reactions and Properties
N-(4-acetylphenyl)-2,5-dimethoxybenzenesulfonamide and related compounds participate in various chemical reactions, highlighting the functional versatility of sulfonamides. The presence of acetyl and methoxy groups can influence the reactivity of the sulfonamide moiety, affecting its interaction with nucleophiles and electrophiles. These interactions can lead to the formation of new bonds and the synthesis of derivative compounds with potentially different biological activities or physical properties.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. The incorporation of acetyl and methoxy groups can affect these properties by altering intermolecular interactions within the crystal lattice. For instance, modifications in the substituents attached to the benzene rings can lead to changes in the compound's solubility in various solvents, which is crucial for its application in different fields.
Chemical Properties Analysis
The chemical properties of N-(4-acetylphenyl)-2,5-dimethoxybenzenesulfonamide, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in its structure. The sulfonamide group, in particular, is known for its weakly basic nature, while the acetyl group can undergo nucleophilic acyl substitution reactions. The methoxy groups can influence the electron density on the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11(18)12-4-6-13(7-5-12)17-23(19,20)16-10-14(21-2)8-9-15(16)22-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPLDXNHRNFCQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2,5-dimethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{(3R*,4R*)-1-(5-chloro-2-methoxybenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5651048.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5651055.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5651068.png)
![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[3-(tetrahydrofuran-3-yl)propyl]piperidin-4-amine](/img/structure/B5651076.png)
![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5651092.png)
![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5651114.png)


![3-[(3R*,4S*)-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5651129.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[(3-methyl-2-pyrazinyl)methyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5651145.png)
